molecular formula C30H32N6O6 B584702 Ethyl Olmesartan Medoxomil CAS No. 1378863-74-1

Ethyl Olmesartan Medoxomil

Cat. No.: B584702
CAS No.: 1378863-74-1
M. Wt: 572.622
InChI Key: RVMXHIGGZIDKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Olmesartan Medoxomil is a prodrug of Olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is designed to improve the bioavailability and absorption of Olmesartan in the gastrointestinal tract. Upon administration, this compound is hydrolyzed to release the active Olmesartan, which then exerts its therapeutic effects by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .

Mechanism of Action

Mode of Action

Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .

Biochemical Pathways

The action of this compound primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .

Biochemical Analysis

Biochemical Properties

Ethyl Olmesartan Medoxomil plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, it is hydrolyzed to Olmesartan, which selectively binds to the angiotensin II type 1 (AT1) receptor . This interaction prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion . Additionally, this compound interacts with human organic anion transporting polypeptide 2B1 (OATP2B1), which facilitates its intestinal absorption .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also affects endothelial cells by enhancing nitric oxide bioavailability, which further contributes to its antihypertensive effects . Additionally, this compound has been shown to reduce inflammation and oxidative stress in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Olmesartan, which then binds to the AT1 receptor with high affinity . This binding inhibits the downstream signaling of angiotensin II, including the activation of phospholipase C, protein kinase C, and the release of intracellular calcium . By blocking these pathways, this compound effectively reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to lower blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, with a gradual hydrolysis to Olmesartan . Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, with no significant degradation . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, including the maintenance of normal blood pressure and heart rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent antihypertensive effects have been observed, with higher doses leading to more pronounced reductions in blood pressure . At very high doses, this compound may cause adverse effects such as hypotension and renal impairment . Threshold effects have also been noted, with minimal effective doses required to achieve significant antihypertensive outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to Olmesartan . This conversion is facilitated by esterases in the gastrointestinal tract . Olmesartan is then further metabolized in the liver, where it undergoes minimal biotransformation and is excreted primarily in the bile . The interaction with enzymes such as cytochrome P450 is limited, reducing the potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed in the small intestine via OATP2B1, which enhances its bioavailability . Once in the bloodstream, this compound is distributed to various tissues, including the liver, kidneys, and vascular smooth muscle . Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target sites .

Subcellular Localization

This compound and its active form, Olmesartan, exhibit specific subcellular localization patterns . Olmesartan primarily localizes to the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling . Additionally, post-translational modifications such as phosphorylation may influence the targeting and activity of Olmesartan within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Olmesartan Medoxomil involves several key steps. Initially, Olmesartan is protected with a trityl group to form trityl Olmesartan. This intermediate is then reacted with medoxomil chloride under basic conditions to yield this compound. The reaction typically requires solvents such as acetonitrile and bases like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl Olmesartan Medoxomil undergoes hydrolysis in the presence of water or biological fluids to release Olmesartan. This hydrolysis is a key reaction that activates the prodrug. Additionally, the compound can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Hydrolysis: Water or biological fluids at physiological pH.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Ethyl Olmesartan Medoxomil has several scientific research applications:

Comparison with Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Candesartan

Comparison: Ethyl Olmesartan Medoxomil is unique among these compounds due to its prodrug nature, which enhances its bioavailability and absorption compared to its parent compound, Olmesartan. This characteristic allows for more efficient drug delivery and improved therapeutic outcomes .

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXHIGGZIDKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.